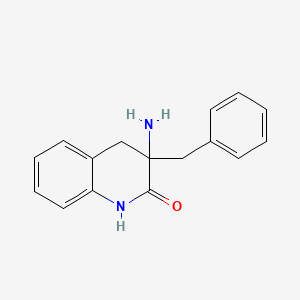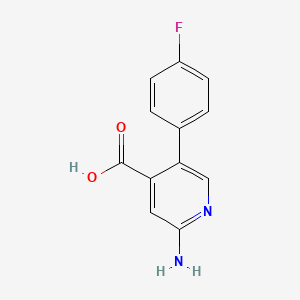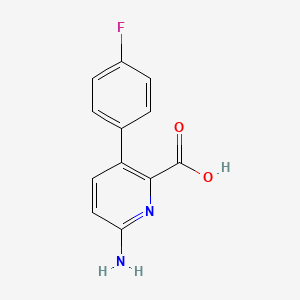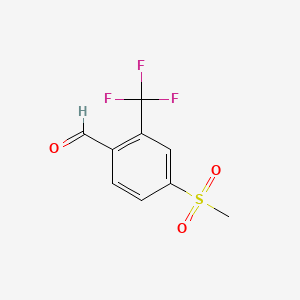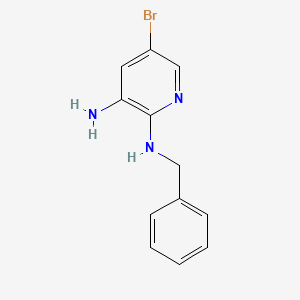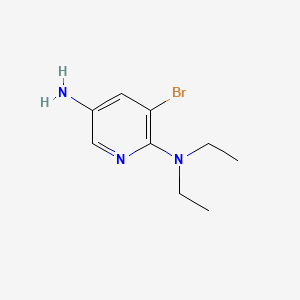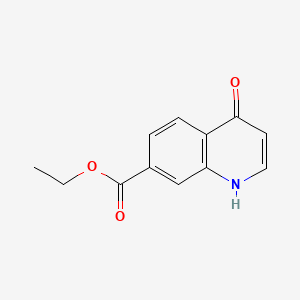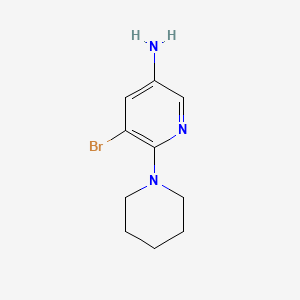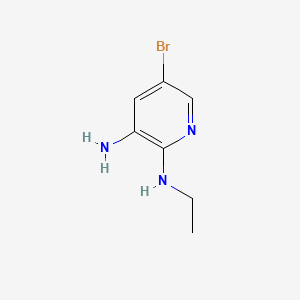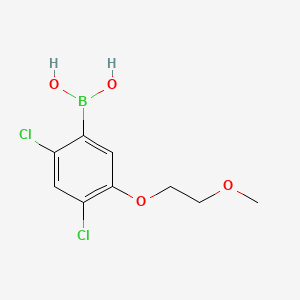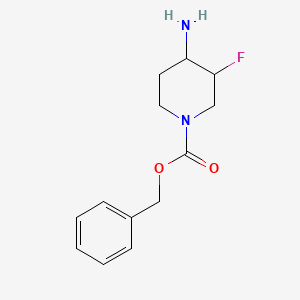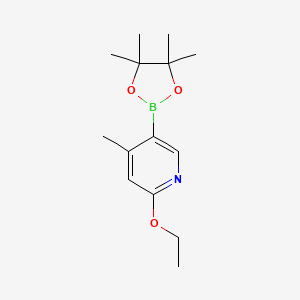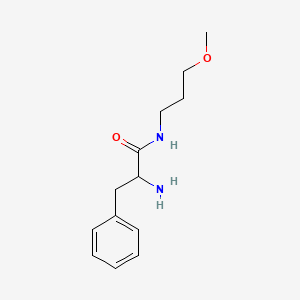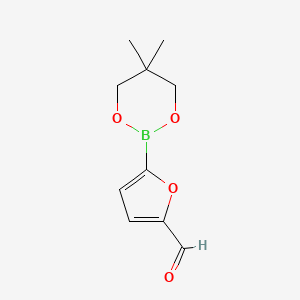![molecular formula C16H27NO4 B581523 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 1251008-89-5](/img/structure/B581523.png)
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid” is a chemical compound with the molecular formula C15H25NO5 . It is also known by its IUPAC name "9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The InChI code for this compound is "1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.37 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Aplicaciones Científicas De Investigación
Natural and Synthetic Derivatives
Research indicates that both natural and synthetic derivatives of neo fatty acids, including carboxylic acids with tertiary butyl groups, exhibit a range of biological activities. These compounds have been identified as promising for the development of antioxidants, anticancer, antimicrobial, and antibacterial agents. Furthermore, their applications extend to the cosmetic, agronomic, and pharmaceutical industries, underscoring the chemical's versatility and potential for broad utility across various sectors (Dembitsky, 2006).
Biocatalyst Inhibition and Microbial Interaction
Carboxylic acids are highlighted for their dual role as both substrates and inhibitors in microbial fermentation processes. The inhibitory effects of carboxylic acids on microbes are significant, given their widespread use as food preservatives. Understanding these interactions is crucial for developing metabolic engineering strategies aimed at enhancing microbial tolerance and industrial performance, potentially influencing the production and application of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid derivatives (Jarboe et al., 2013).
Environmental and Biochemical Insights
The environmental persistence and bioaccumulation potential of carboxylic acids and their fluorinated derivatives have been subject to extensive studies. These investigations shed light on the ecological impact and regulatory considerations of such compounds, including their bioaccumulation behavior and potential health risks. This research trajectory suggests an imperative for scrutinizing the environmental behaviors of compounds related to 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid, ensuring sustainable and safe applications (Conder et al., 2008).
Biotechnological Applications
Advances in biotechnology have opened new avenues for utilizing carboxylic acids in drug synthesis and bioconversion processes. Levulinic acid, as an example, demonstrates the potential of carboxylic acids in the pharmaceutical industry, offering cost-effective and environmentally friendly alternatives for drug development. This suggests that derivatives of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid could similarly be harnessed for innovative therapeutic applications (Zhang et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-4-7-16(11-17)8-5-12(6-9-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCUGKGUFDPKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718457 |
Source


|
| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
CAS RN |
1251008-89-5 |
Source


|
| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

